2-bromo-2'-fluoro-1,1'-Biphenyl
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Overview
Description
2-Fluoro-2’-Bromobiphenyl is an organic compound with the molecular formula C12H8BrF It is a biphenyl derivative where one phenyl ring is substituted with a fluorine atom and the other with a bromine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-2’-Bromobiphenyl can be achieved through several methods. One common approach involves the diazotisation of aniline derivatives followed by a coupling reaction with benzene derivatives in the presence of a catalyst such as copper chloride (CuCl). This method typically uses isopropyl nitrite as the diazotising reagent, which is prepared from sodium nitrite, isopropanol, and hydrochloric acid .
Industrial Production Methods: In industrial settings, the synthesis of bromobiphenyls, including 2-Fluoro-2’-Bromobiphenyl, often involves the reaction of phenylboronic acid with bromoiodobenzene in the presence of a palladium catalyst and an inert solvent like fluorobenzene. This method allows for controlled reaction conditions to optimize yield and minimize byproducts .
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-2’-Bromobiphenyl undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions:
Diazotisation Reagent: Isopropyl nitrite
Catalysts: Copper chloride (CuCl), Palladium (Pd)
Solvents: Isopropanol, Fluorobenzene
Major Products: The major products formed from these reactions include various biphenyl derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
2-Fluoro-2’-Bromobiphenyl has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: It is used in the production of liquid crystals and other materials for electronic applications.
Mechanism of Action
The mechanism of action of 2-Fluoro-2’-Bromobiphenyl and its derivatives involves their interaction with specific molecular targets. For instance, in the synthesis of flurbiprofen, the compound undergoes metabolic transformations that enable it to inhibit cyclooxygenase enzymes, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
- 2-Fluoro-4-Bromobiphenyl
- 4-Bromo-2-Fluorobiphenyl
- 2-Fluoro-4-Iodobiphenyl
Comparison: 2-Fluoro-2’-Bromobiphenyl is unique due to the specific positioning of the fluorine and bromine atoms on the biphenyl structure. This positioning influences its reactivity and the types of reactions it can undergo. Compared to its analogs, 2-Fluoro-2’-Bromobiphenyl may offer distinct advantages in terms of yield and reaction conditions in synthetic applications .
Properties
Molecular Formula |
C12H8BrF |
---|---|
Molecular Weight |
251.09 g/mol |
IUPAC Name |
1-bromo-2-(2-fluorophenyl)benzene |
InChI |
InChI=1S/C12H8BrF/c13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14/h1-8H |
InChI Key |
YNNKKNMFSBLUQN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CC=C2Br)F |
Origin of Product |
United States |
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